molecular formula C7H4Cl2O4S B1346051 2-Chloro-4-(chlorosulfonyl)benzoic acid CAS No. 61953-04-6

2-Chloro-4-(chlorosulfonyl)benzoic acid

Cat. No. B1346051
Key on ui cas rn: 61953-04-6
M. Wt: 255.07 g/mol
InChI Key: XYJQBDLJABAHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157150

Procedure details

A 250 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 9.2 g (73 mmol) of sodium sulfite, 24.6 g (292 mmol) of sodium bicarbonate and 80 mL of water. The resulting slurry was heated to 50° C., and 20.0 g (70 mmol) of 2-chloro-4-(chlorosulfonyl)benzoic acid was added over 15 minutes. After heating at 50° C. for three hours, chloroacetic acid (10.4 g, 110 mmol) and 5.7 mL (110 mmol) of 50% aqueous sodium hydroxide were added sequentially to the aqueous solution of 2-chloro-4-sulfinylbenzoic acid, and the reaction mixture heated to reflux. After heating for 19 hours, the reaction mixture was allowed to cool to ambient temperature and acidified with dilute HCl. The precipitated solids were collected by filtration, washed with dilute HCl and dried to give 17.4 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. The solid was assayed at 85% purity, corresponding to an overall yield of 89%.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Name
2-chloro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[C:7](=O)(O)[O-].[Na+].[Cl:12][C:13]1[CH:21]=[C:20]([S:22](Cl)(=[O:24])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16].ClCC(O)=O.[OH-].[Na+].ClC1CC(=S=O)C=CC=1C(O)=O.Cl>O>[Cl:12][C:13]1[CH:21]=[C:20]([S:22]([CH3:7])(=[O:24])=[O:23])[CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
24.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
10.4 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-chloro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(C1)=S=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 50° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with dilute HCl
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 105.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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